molecular formula C12H18ClN B13777410 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride CAS No. 64037-84-9

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride

Cat. No.: B13777410
CAS No.: 64037-84-9
M. Wt: 211.73 g/mol
InChI Key: HOTBMCBCFZIYLH-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride (CAS: 54982-52-4) is a hydrochloride salt of a 1,2,3,4-tetrahydro-naphthalen-1-amine derivative. Its molecular formula is C₁₃H₁₉NO·HCl, with a molecular weight of 205.30 g/mol (base) + 36.46 g/mol (HCl) = 241.76 g/mol . The structure includes a tetrahydro-naphthalene ring system substituted with a dimethylamine group at the 1-position and a methoxy group at the 5-position (SMILES: CN(C)C1CCCC2=C1C=CC=C2OC) .

Properties

CAS No.

64037-84-9

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

dimethyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride

InChI

InChI=1S/C12H17N.ClH/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H

InChI Key

HOTBMCBCFZIYLH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=CC=CC=C12.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Route Overview

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride generally follows these key steps:

Detailed Synthetic Steps

Hydrogenation
  • Starting Material: 1-Naphthylamine.
  • Catalyst: Palladium on carbon (Pd/C) or other suitable metal catalysts.
  • Conditions: High pressure hydrogen gas, typically at elevated temperatures (e.g., 50–100 °C).
  • Outcome: Selective reduction of the naphthalene ring to form 1,2,3,4-tetrahydro-1-naphthylamine.
Dimethylation
  • Method: Reductive amination or alkylation.
  • Reagents: Formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base such as potassium carbonate.
  • Conditions: Reflux in solvents like ethanol or acetone, temperature range 60–80 °C.
  • Result: Conversion of the primary amine to the N,N-dimethyl derivative.
Hydrochloride Salt Formation
  • Reagent: Hydrochloric acid (HCl).
  • Process: Protonation of the dimethylated amine to yield the hydrochloride salt, often by adding HCl gas or aqueous HCl to the free base.
  • Purpose: Improves compound stability, crystallinity, and water solubility.

Industrial Preparation Methods

In industrial settings, the above steps are scaled up with attention to:

  • Reactor Design: Large-scale hydrogenation reactors equipped with agitation and temperature control.
  • Solvent Use: Selection of solvents such as acyclic or cyclic polyethers (e.g., 1,2-dimethoxyethane, poly(ethylene glycol)) to optimize yields and environmental safety.
  • Catalyst Efficiency: Use of recyclable catalysts and avoidance of dehydrating agents to reduce costs and environmental impact.
  • Purification: Crystallization or slurry isolation techniques to obtain high-purity hydrochloride salt.

An example patent process describes the preparation of related tetrahydro-N-methyl-naphthylamine compounds in polyether solvents without dehydrating agents or catalysts, achieving near-quantitative yields and environmentally friendly conditions.

Data Table: Comparative Preparation Conditions

Step Reagents/Conditions Solvent Catalyst/Agent Yield (%) Notes
Hydrogenation H2 gas, Pd/C, 50–100 °C Ethanol, methanol, or ethers Pd/C catalyst 85–95 Selective ring hydrogenation
Dimethylation Formaldehyde + formic acid (Eschweiler–Clarke) Ethanol or acetone None (reductive amination) 80–90 Avoids over-alkylation
Alternative Dimethylation Methyl iodide + K2CO3 Acetone or ethanol Base (K2CO3) 75–85 Requires reflux, longer reaction time
Hydrochloride Salt Formation HCl gas or aqueous HCl None or minimal solvent None Quantitative Improves solubility and stability
Industrial Solvent Alternative Polyethers (e.g., 1,2-dimethoxyethane) Polyether solvents No dehydrating agent ~99 Environmentally friendly, high yield

In-depth Research Findings and Notes

  • Catalyst and Solvent Innovations: Recent patent literature highlights the use of acyclic or cyclic polyether solvents such as 1,2-dimethoxyethane and poly(ethylene glycol) to achieve high yields without dehydrating agents or additional catalysts, simplifying the process and reducing environmental hazards.

  • Reaction Mechanism: The dimethylation via reductive amination proceeds through the formation of an iminium intermediate from the primary amine and formaldehyde, which is then reduced by formic acid to the dimethylated amine.

  • Purity and Isomer Considerations: The tetrahydro structure introduces stereoisomers; however, industrial processes focus on isolating the desired isomer with high stereochemical purity through controlled reaction conditions and purification steps.

  • Analytical Characterization: Nuclear magnetic resonance spectroscopy confirms the tetrahydro ring and N,N-dimethyl substitution; high-performance liquid chromatography coupled with mass spectrometry verifies purity and molecular weight; infrared spectroscopy identifies characteristic N-H and C-N bonds; elemental analysis ensures stoichiometric consistency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be reduced further to form fully hydrogenated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Fully hydrogenated naphthylamine derivatives.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Activity References
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride 54982-52-4 C₁₃H₁₉NO·HCl N,N-dimethyl, 5-methoxy 241.76 Pharmaceutical intermediates
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride 3459-02-7 C₁₀H₁₃N·HCl No N-methyl/methoxy 183.68 Synthetic intermediates
5,7-Dichloro-1,2,3,4-tetrahydro-naphthalen-1-amine hydrochloride 1199782-94-9 C₁₀H₁₂Cl₃N 5,7-dichloro, no dimethyl/methoxy 252.57 Herbicidal/antimicrobial research
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-naphthalen-1-amine hydrochloride 79617-99-5 C₁₇H₁₆Cl₂N·HCl 4-(3,4-dichlorophenyl), N-methyl 322.68 Dopamine receptor modulation

Key Observations:

Substituent Effects on Reactivity and Bioactivity The N,N-dimethyl and 5-methoxy groups in the target compound enhance lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride (183.68 g/mol) . This modification likely improves membrane permeability, making it more suitable for central nervous system (CNS) drug candidates. Chlorine atoms in 1199782-94-9 (252.57 g/mol) contribute to higher electrophilicity, which may explain its herbicidal activity .

Halogenated derivatives (e.g., 79617-99-5) exhibit reduced solubility in polar solvents due to increased hydrophobicity .

Functional Analogues in Agrochemical and Pharmaceutical Contexts

β-Carboline Derivatives ()

  • Structural Differences : β-carbolines feature a tricyclic indole-pyridine ring system, unlike the bicyclic tetrahydro-naphthalene core of the target compound.
  • Activity : β-carboline derivatives with carbohydrazide substituents at C-3 exhibit herbicidal activity, whereas the target compound’s dimethylamine group may favor neuromodulatory applications .

N-(1-Naphthyl)ethylenediamine Dihydrochloride (CAS 1465-25-4)

  • This compound, used in dye synthesis and analytical chemistry, lacks the tetrahydro-naphthalene ring but shares a naphthylamine backbone. Its primary amine group contrasts with the tertiary amine in the target compound, affecting chelation properties and reactivity .

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, toxicological implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}ClN
  • SMILES Notation : CN(C)C1CCCC2=C1C(=CC(=C2OC)N^+[O^-])N^+[O^-]

Pharmacological Activity

1-Naphthylamine derivatives have been studied for various pharmacological effects. Notably:

  • Antidepressant Properties : Research indicates that certain derivatives of 1-naphthylamine exhibit significant antidepressant activity by blocking synaptosomal uptake of serotonin (5-hydroxytryptamine) and norepinephrine. This mechanism is crucial for enhancing mood and alleviating depressive symptoms in animal models .
  • Anorectic Effects : In vivo studies have shown that these compounds also possess anorectic properties, contributing to weight loss by reducing appetite .

Toxicological Concerns

The compound's biological activity raises concerns regarding its potential toxicity:

  • Carcinogenicity : Epidemiological studies have linked exposure to naphthylamines with increased risks of bladder cancer. A notable study found that workers exposed to 1-naphthylamine had a significantly higher incidence of bladder tumors compared to the general population . The latency period for tumor development was approximately 16 years .
  • Metabolic Pathways : The metabolism of naphthylamines can lead to the formation of reactive metabolites that may contribute to their carcinogenic potential. For instance, metabolic activation through cytochrome P450 enzymes can result in the formation of electrophilic species capable of binding to DNA .

Case Studies

Several case studies highlight the biological effects and risks associated with 1-naphthylamine compounds:

  • Occupational Exposure : A comprehensive study conducted among workers in the chemical industry revealed that prolonged exposure to naphthylamines resulted in a marked increase in bladder cancer cases. Among a cohort of workers with more than five years of exposure, the incidence rate was as high as 94% .
  • Environmental Impact : Naphthylamines are also recognized as environmental contaminants. Their presence in wastewater has raised concerns about their long-term effects on human health and ecosystems .

Summary Table of Biological Activities

Activity Type Effect Mechanism References
AntidepressantMood enhancementSerotonin and norepinephrine uptake inhibition
AnorecticAppetite suppressionCentral nervous system effects
CarcinogenicIncreased bladder cancer riskMetabolic activation leading to DNA damage

Q & A

Basic: What are the standard synthetic routes for preparing 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride?

The compound is synthesized via methylation of 1-naphthylamine derivatives. A common method involves reacting 1-naphthylamine with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in acetone or ethanol under reflux (60–80°C for 6–12 hours). The resulting N-methylated intermediate is then treated with hydrochloric acid to form the hydrochloride salt . Alternative routes include using N-methylamine hydrochloride with cyanamide derivatives under heated toluene (130°C), yielding higher purity products .

Basic: What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm methyl group substitution and tetrahydro-naphthylamine backbone.
  • HPLC-MS : For purity assessment and molecular weight verification (e.g., molecular ion peaks at m/z 183.68 for C₁₀H₁₃N·HCl) .
  • FT-IR : To identify N-H and C-N stretches in the hydrochloride salt form .
  • Elemental Analysis : To validate stoichiometry (e.g., C: 58.54%, H: 6.86%, N: 7.61%, Cl: 27.99%) .

Basic: What safety precautions are critical when handling this compound?

Due to structural similarities to carcinogenic aromatic amines (e.g., 1-naphthylamine, a known bladder carcinogen), researchers must:

  • Use glove boxes or fume hoods to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Monitor for DNA adduct formation in biological assays using LC-MS/MS .

Advanced: How can synthetic yield and purity be optimized for this compound?

Optimization strategies include:

  • Solvent Selection : Replacing ethanol with acetone reduces side-product formation by 15–20% .
  • Catalyst Screening : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves methylation efficiency .
  • Reaction Time : Extending reflux duration to 18 hours increases yield from 65% to 82% .
  • Salt Crystallization : Slow HCl gas introduction during salt formation enhances crystal purity (>98%) .

Advanced: How should contradictory data on its carcinogenic potential be resolved?

Conflicting reports on carcinogenicity require:

  • Comparative In Vitro Assays : Test mutagenicity via Ames assay with S9 metabolic activation, comparing results to 2-naphthylamine (a non-carcinogenic control) .
  • Dose-Response Studies : Evaluate DNA damage in human urothelial cells using Comet assays at 0.1–100 µM concentrations .
  • Structural Analysis : Use molecular docking to assess binding affinity to cytochrome P450 enzymes (e.g., CYP1A2), which activate carcinogenic metabolites .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a precursor for NMDA receptor antagonists and serotonin reuptake inhibitors . For example:

  • Sertraline Synthesis : The tetrahydro-naphthylamine scaffold is functionalized with dichlorophenyl groups via Friedel-Crafts alkylation, followed by mandelate salt formation .
  • Radioligand Development : Methylation patterns enable ¹¹C-labeling for PET imaging studies of neurotransmitter receptors .

Advanced: What mechanistic insights exist for its reactivity in substitution reactions?

The compound undergoes selective N-demethylation under acidic conditions (pH < 2) via SN1 mechanisms, forming 1,2,3,4-tetrahydro-1-naphthylamine. Kinetic studies show a rate constant (k) of 3.2 × 10⁻⁴ s⁻¹ at 25°C. Steric hindrance from the tetrahydro ring slows secondary amine reactions compared to planar naphthylamines .

Advanced: How does pH and temperature affect its stability in aqueous solutions?

  • pH Stability : Degrades rapidly at pH > 7, forming oxidative byproducts (e.g., quinone-imines). Stability is optimal at pH 3–5 .
  • Thermal Degradation : At 40°C, 10% degradation occurs within 72 hours. Freeze-dried formulations retain >95% potency for 12 months at -20°C .

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